molecular formula C8H15N B1400056 {Spiro[3.3]heptan-2-yl}methanamine CAS No. 1420294-74-1

{Spiro[3.3]heptan-2-yl}methanamine

Cat. No. B1400056
Key on ui cas rn: 1420294-74-1
M. Wt: 125.21 g/mol
InChI Key: IYNOQFFDELCIEP-UHFFFAOYSA-N
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Patent
US09365499B2

Procedure details

Compound 4-5 (2 g, 7.32 mmol) and hydrazine monohydrate (0.828 g, 16.5 mmol) and NaOH (0.585 g, 14.63 mmol) were added to triethylene glycol (20 mL) and heated under reflux for 1 hour. Then remove the condenser, heated to 200° C. in an oil bath and maintained for 3 hours, and after cooling purified by column chromatography to give Compound 4-6 (0.67 g, 73% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.828 g
Type
reactant
Reaction Step One
Name
Quantity
0.585 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:20][C:4]2([CH2:7][CH:6]([CH2:8][NH:9]C(=O)OCC3C=CC=CC=3)[CH2:5]2)[CH2:3]1.O.NN.[OH-].[Na+]>C(O)COCCOCCO>[CH2:5]1[C:4]2([CH2:20][CH2:2][CH2:3]2)[CH2:7][CH:6]1[CH2:8][NH2:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C1CC2(CC(C2)CNC(OCC2=CC=CC=C2)=O)C1
Name
Quantity
0.828 g
Type
reactant
Smiles
O.NN
Name
Quantity
0.585 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(COCCOCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then remove the condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1C(CC12CCC2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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